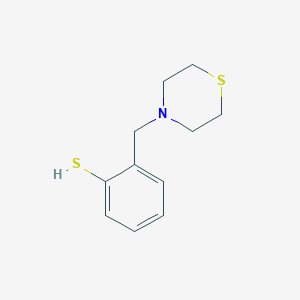

2-(Thiomorpholinomethyl)benzenethiol

Description

2-(Thiomorpholinomethyl)benzenethiol (CAS: 1378964-01-2) is a sulfur-containing aromatic compound characterized by a benzenethiol backbone substituted with a thiomorpholinomethyl group (–CH₂-thiomorpholine) at the ortho position. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, imparts unique electronic and steric properties to the molecule. This compound is primarily utilized in research and industrial synthesis, particularly as an intermediate in pharmaceutical and agrochemical development . Its structure enables chelation with metal ions, making it relevant in catalysis and coordination chemistry. Commercial suppliers list it as a specialty chemical, highlighting its niche applications in organic synthesis .

Properties

IUPAC Name |

2-(thiomorpholin-4-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNELVZYAHKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholinomethyl)benzenethiol typically involves the reaction of thiomorpholine with benzyl chloride, followed by the introduction of a thiol group. One common method includes:

Reaction of Thiomorpholine with Benzyl Chloride: This step involves the nucleophilic substitution of thiomorpholine with benzyl chloride to form the intermediate compound.

Introduction of Thiol Group: The intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group, resulting in the formation of 2-(Thiomorpholinomethyl)benzenethiol.

Industrial Production Methods

Industrial production of 2-(Thiomorpholinomethyl)benzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholinomethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(Thiomorpholinomethyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholinomethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Thiomorpholinomethyl)benzenethiol with structurally or functionally related benzenethiol derivatives:

Key Comparative Insights:

Structural Diversity: Thiomorpholinomethyl group: Enhances metal-binding capacity compared to simpler alkyl or aryl substituents (e.g., ethyl or methyl groups) . Benzothiazole vs. Benzene: TCMTB’s benzothiazole core increases bioactivity but reduces solubility in polar solvents compared to benzenethiol derivatives .

Reactivity and Applications: Pharmaceutical Potential: Imidazolyl-substituted benzenethiols exhibit superior catalytic and antimicrobial properties, whereas thiomorpholinomethyl derivatives are favored in asymmetric synthesis . Toxicity: TCMTB shows higher acute toxicity (LD₅₀: 250 mg/kg) than benzenethiol (LD₅₀: 46 mg/kg in rats) .

Industrial Relevance :

- Trifluoromethyl-substituted benzenethiols (e.g., 2-(Trifluoromethyl)benzenethiol) are prioritized in agrochemicals due to enhanced stability and lipophilicity .

Research Findings and Data

- Synthetic Utility: 2-(Thiomorpholinomethyl)benzenethiol is synthesized via condensation of o-aminothiophenol with aldehydes, followed by functionalization with thiomorpholine .

- Spectroscopic Properties : Benzenethiol derivatives exhibit strong adsorption on metal surfaces (e.g., Au(111)), a trait leveraged in surface-enhanced Raman spectroscopy (SERS) .

- Toxicological Data : Benzenethiol derivatives require careful handling; chronic exposure to benzenethiol induces hepatotoxicity in rodents, with benchmark dose (BMD) models indicating liver weight changes at 6 mg/kg .

Biological Activity

2-(Thiomorpholinomethyl)benzenethiol is an organic compound characterized by its unique structure, which includes a thiomorpholine ring and a benzenethiol moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2-(thiomorpholinomethyl)benzenethiol, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2-(thiomorpholinomethyl)benzenethiol is C11H15NS2. The presence of the thiomorpholine group enhances its reactivity and biological activity, making it a subject of interest in various research fields.

Structural Features

| Feature | Description |

|---|---|

| Thiomorpholine Ring | A six-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity. |

| Benzenethiol Moiety | A benzene ring with a thiol group (-SH), which is known for its nucleophilic properties. |

Biological Activity

Research indicates that 2-(thiomorpholinomethyl)benzenethiol exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 50 to 100 µg/mL against several pathogenic bacteria, indicating its potential as an antimicrobial agent.

Anticancer Properties

Recent investigations have also explored the anticancer potential of 2-(thiomorpholinomethyl)benzenethiol. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

- Cell Lines Tested : The compound was evaluated on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC50 Values : The IC50 values were found to be approximately 20 µM for MCF-7 and 30 µM for A549 cells, suggesting moderate efficacy in inhibiting cancer cell proliferation .

The mechanism through which 2-(thiomorpholinomethyl)benzenethiol exerts its biological effects is attributed to its ability to form covalent bonds with proteins and enzymes. This interaction can inhibit their activity, leading to various biological outcomes such as microbial growth inhibition or apoptosis induction in cancer cells.

Case Studies

- Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, 2-(thiomorpholinomethyl)benzenethiol was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in developing new antimicrobial agents.

- Anticancer Activity : Another study focused on the effect of this compound on ovarian cancer cells. The findings revealed that treatment with 2-(thiomorpholinomethyl)benzenethiol resulted in significant cell death, with researchers noting a correlation between concentration and efficacy.

Comparative Analysis

To further understand the uniqueness of 2-(thiomorpholinomethyl)benzenethiol, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzenethiol | Lacks thiomorpholine ring | Simpler structure, less reactivity |

| 2-(Methylthio)benzenethiol | Contains methylthio instead of thiomorpholine | Different reactivity profile |

| 4-Fluoro-2-(methylthio)benzenethiol | Contains both fluorine and methylthio | Enhanced reactivity due to fluorine |

The combination of the thiomorpholine ring and benzenethiol group imparts distinct chemical properties and biological activities not observed in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.